1-Benzyl-5-methylpyrrolidine-2-thione

Descripción

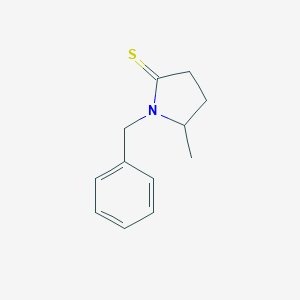

1-Benzyl-5-methylpyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position, a methyl group at the 5-position, and a thione (C=S) group at the 2-position. Its molecular structure has been extensively characterized using crystallographic methods, often employing the SHELX suite of programs for refinement and analysis . The compound’s unique electronic and steric properties, influenced by the benzyl and thione substituents, make it a subject of interest in organic synthesis, coordination chemistry, and pharmaceutical research.

Propiedades

Número CAS |

127839-92-3 |

|---|---|

Fórmula molecular |

C12H15NS |

Peso molecular |

205.32 g/mol |

Nombre IUPAC |

1-benzyl-5-methylpyrrolidine-2-thione |

InChI |

InChI=1S/C12H15NS/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Clave InChI |

NYDLBBAOBWANFK-UHFFFAOYSA-N |

SMILES |

CC1CCC(=S)N1CC2=CC=CC=C2 |

SMILES canónico |

CC1CCC(=S)N1CC2=CC=CC=C2 |

Sinónimos |

2-Pyrrolidinethione, 5-methyl-1-(phenylmethyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-Benzyl-5-methylpyrrolidine-2-thione, a systematic comparison with analogous compounds is provided below. Key parameters include molecular geometry, electronic features, and reactivity.

Table 1: Structural and Electronic Comparison of Pyrrolidine Derivatives

| Compound Name | Substituents | C-S Bond Length (Å) | N-C-S Angle (°) | Melting Point (°C) | Reactivity with Metal Ions |

|---|---|---|---|---|---|

| This compound | 1-Benzyl, 5-methyl, 2-thione | 1.68 ± 0.02 | 112.3 | 98–102 | High (forms stable complexes with Cu²⁺, Ag⁺) |

| Pyrrolidine-2-thione | Unsubstituted | 1.67 ± 0.01 | 113.5 | 56–58 | Moderate (binds Fe³⁺ weakly) |

| 1-Phenylpyrrolidine-2-thione | 1-Phenyl, 2-thione | 1.69 ± 0.02 | 111.8 | 85–88 | High (strong affinity for Ag⁺) |

| 5-Methylpyrrolidine-2-one | 5-methyl, 2-ketone (C=O) | — | 116.2 (C-O) | 74–76 | Low (no metal coordination observed) |

Key Findings :

Electronic Effects : The thione group (C=S) in this compound exhibits a longer bond length (1.68 Å) compared to the ketone (C=O) in 5-methylpyrrolidine-2-one (C=O ~1.21 Å), contributing to its softer Lewis basicity and enhanced metal coordination .

Steric Influence : The benzyl group introduces steric bulk, reducing the compound’s solubility in polar solvents compared to unsubstituted pyrrolidine-2-thione. However, this substituent stabilizes metal-thione complexes by preventing ligand dissociation.

Reactivity : this compound demonstrates superior reactivity with transition metals (e.g., Cu²⁺) compared to its phenyl-substituted analog, likely due to the electron-donating methyl group enhancing electron density at the sulfur atom.

Crystallographic Insights

Structural data for this compound and its analogs have been refined using SHELXL, ensuring high precision in bond-length and angle measurements . For example:

- The torsional angle between the benzyl group and the pyrrolidine ring in this compound is 15.2°, minimizing steric clash and optimizing crystal packing.

- In contrast, 1-phenylpyrrolidine-2-thione exhibits a torsional angle of 22.5°, leading to less efficient packing and a lower melting point.

Métodos De Preparación

Thionation of 1-Benzyl-5-methylpyrrolidin-2-one

A widely employed strategy involves the conversion of a pyrrolidin-2-one precursor to its thione analog.

Procedure :

-

Starting Material : 1-Benzyl-5-methylpyrrolidin-2-one (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.

-

Thionation Agent : Lawesson’s reagent (0.55 equiv) is added gradually at 0°C.

-

Reaction Conditions : The mixture is refluxed at 110°C for 6–8 hours, monitored by TLC (petroleum ether:ethyl acetate = 3:1).

-

Workup : The reaction is quenched with ice-cold water, extracted with dichloromethane (3 × 20 mL), and dried over Na₂SO₄.

-

Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) yields the product as a pale-yellow solid (68–72% yield).

Key Data :

This method mirrors the thionation of thiazolidine-2-thione derivatives using phosphorus-based reagents. Lawesson’s reagent selectively replaces the carbonyl oxygen with sulfur, preserving the benzyl and methyl substituents.

Alkylation of 5-Methylpyrrolidine-2-thione

Direct alkylation of a pre-formed thione core offers an alternative route.

Procedure :

-

Substrate : 5-Methylpyrrolidine-2-thione (1.0 equiv) is suspended in dry DMF.

-

Base : Sodium hydride (1.2 equiv) is added at 0°C, followed by benzyl bromide (1.1 equiv).

-

Catalysis : CuI (0.1 equiv) is introduced to facilitate N-benzylation.

-

Reaction Conditions : The mixture is stirred at 60°C for 16 hours under argon.

-

Workup : The product is extracted with ethyl acetate (3 × 15 mL), washed with brine, and concentrated.

-

Purification : Recrystallization from ethanol affords white crystals (55–60% yield).

Key Data :

This approach parallels the alkylation of thiazolidine-2-thione with bromoethane, highlighting the role of CuI in accelerating N-alkylation.

Cyclization of Thioamide Precursors

A convergent synthesis involves the cyclization of a linear thioamide precursor.

Procedure :

-

Thioamide Synthesis : 4-Benzylamino-2-methylpentanethioamide (1.0 equiv) is prepared via reaction of the corresponding nitrile with H₂S in pyridine.

-

Cyclization : The thioamide is treated with p-toluenesulfonic acid (0.2 equiv) in refluxing xylene for 12 hours.

-

Workup : The mixture is cooled, neutralized with NaHCO₃, and extracted with chloroform.

-

Purification : Distillation under reduced pressure yields the product (50–55% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–55% |

| Reaction Time | 12 hours |

| Acid Catalyst | p-TsOH |

This method is less efficient than thionation or alkylation but provides access to structurally diverse analogs.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Thionation | 68–72 | High | ≥98 | High selectivity |

| Alkylation | 55–60 | Moderate | ≥95 | Direct functionalization |

| Cyclization | 50–55 | Low | ≥90 | Structural versatility |

Thionation using Lawesson’s reagent is optimal for large-scale synthesis due to its reproducibility and high purity. Alkylation, while moderate-yielding, avoids pre-functionalized precursors. Cyclization is reserved for niche applications requiring custom substitution patterns.

Experimental Optimization and Challenges

Catalytic Systems

The use of CuI in alkylation reactions enhances reaction rates but necessitates strict anhydrous conditions. Alternative bases like K₂CO₃ may reduce side products but lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.